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Compound of Interest

Compound Name:
(2-Chloro-6-methylpyridin-4-

yl)methanol

CAS No.: 152815-18-4

Cat. No.: B1371263

Get Quote

Executive Summary
(2-Chloro-6-methylpyridin-4-yl)methanol (CAS: 152815-18-4) is a critical heterocyclic

building block, frequently employed in the synthesis of kinase inhibitors and complex

pharmaceutical scaffolds. Its structural integrity relies on the precise arrangement of a chloro-

substituent at the C2 position and a methyl group at C6, flanking a hydroxymethyl moiety at C4.

This guide provides a definitive protocol for the structural confirmation and purity assessment of

this compound. Unlike generic datasheets, this document focuses on the causality of analytical

signals—explaining why specific spectral patterns emerge and how to distinguish this molecule

from its regioisomers (e.g., the 2-methyl-6-chloro analog).[1]

Molecular Identity & Physicochemical Profile[1][2][3]
[4]
Before instrumental analysis, the target analyte must be benchmarked against expected

physicochemical constants.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Spectroscopic Characterization (NMR & MS)[5]
Analytical Logic: The Regioisomer Challenge
The primary challenge in characterizing substituted pyridines is distinguishing between

regioisomers. For this molecule, confirming the positions of the Chlorine (Cl) and Methyl (Me)

groups is paramount.

The Chlorine Effect: The electronegative Cl atom at C2 exerts a strong inductive effect (-I),

deshielding the adjacent C3 proton.

The Methyl Effect: The methyl group at C6 exerts a weak inductive donating effect (+I),

slightly shielding the adjacent C5 proton.

Result: In the

H NMR spectrum, the aromatic proton at C3 will appear downfield (higher ppm) relative to
the proton at C5.

H NMR Protocol (400 MHz, DMSO- )
Why DMSO-

? Chloroform-

(

) often promotes rapid proton exchange, causing the hydroxyl (-OH) proton to appear as a
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broad singlet or disappear entirely.[1] DMSO-

stabilizes the hydroxyl proton via hydrogen bonding, allowing observation of the methylene-
hydroxyl coupling (

), which serves as a crucial confirmation of the primary alcohol functionality.[1]

Expected Signals & Assignments:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

*Note: H-3 and H-5 may show weak meta-coupling (

Hz), appearing as narrow doublets.

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).[1]

Primary Ion:

.

Isotope Pattern (Critical): Chlorine naturally exists as

Cl (75%) and

Cl (25%).
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You must observe an

peak at

with an intensity approximately 33% (1/3) of the base peak.

Absence of this 3:1 pattern indicates incorrect halogenation (e.g., defluorination or

dechlorination).[1]

Chromatographic Purity Assessment (HPLC)[6]
A generic gradient is insufficient for polar pyridines. The following method utilizes an acidic

modifier to prevent peak tailing caused by the interaction of the basic pyridine nitrogen with

silanols on the column stationary phase.

Method Parameters[6][7][8][9][10]
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Gradient Profile
0.0 min: 5% B

8.0 min: 95% B (Linear Ramp)[1]

10.0 min: 95% B (Hold)

10.1 min: 5% B (Re-equilibration)
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Visualizations & Logic Flows
Characterization Workflow
The following diagram outlines the decision-making process for validating the material.
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Click to download full resolution via product page

Figure 1: Step-by-step analytical decision tree for validating (2-Chloro-6-methylpyridin-4-
yl)methanol.

NMR Signal Assignment Logic
This diagram visualizes the inductive effects determining the chemical shifts.
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Click to download full resolution via product page

Figure 2: Mechanistic assignment of aromatic protons based on substituent electronic effects.

Experimental Protocols
Sample Preparation for NMR

Weigh 5-10 mg of the solid sample into a clean vial.

Add 0.6 mL of DMSO-

(99.9% D).[1]

Critical: Ensure the DMSO is stored over molecular sieves. Water content in the solvent

will facilitate proton exchange, causing the hydroxyl triplet (5.5 ppm) to collapse into a

broad singlet, losing valuable structural information.

Sonicate for 30 seconds to ensure complete dissolution.

Transfer to a 5mm NMR tube.

Storage & Stability
Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The benzylic alcohol

moiety is susceptible to slow oxidation to the carboxylic acid or aldehyde if exposed to air

and light over prolonged periods.

Handling: Use standard PPE. The compound is an irritant (H315/H319).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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